2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-methylphenol with 3-methylpyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 4-Methylpyridin-2-amine
Comparison
2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the presence of the 3-methylpyridin-2-yl group enhances its potential biological activity and specificity .
Properties
CAS No. |
920511-85-9 |
---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-amino-5-[[(3-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H15N3O/c1-9-3-2-6-15-13(9)16-8-10-4-5-11(14)12(17)7-10/h2-7,17H,8,14H2,1H3,(H,15,16) |
InChI Key |
UNICHVZAYFLZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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